N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a cyclohexene carboxamide group
Mechanism of Action
Target of Action
Thiazole-based compounds have been evaluated for their anticonvulsant activity . Therefore, it’s plausible that this compound may interact with targets related to seizure disorders.
Mode of Action
Thiazole-based compounds have been known to exhibit anticonvulsant activity by interacting with various seizure models . The compound’s interaction with its targets could potentially lead to changes in neuronal excitability, thereby reducing seizure activity.
Pharmacokinetics
A computational study was carried out, including the prediction of pharmacokinetic properties . This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as thiazole, pyrrolidine, and cyclohexene derivatives.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the cyclohexene ring, converting it to a cyclohexane ring using hydrogenation catalysts like palladium on carbon.
Substitution: The thiazole and pyrrolidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted thiazole and pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure, which can fit into enzyme active sites.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to modulate biological pathways.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide: Similar structure but with a benzene ring instead of a cyclohexene ring.
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclohexanecarboxamide: Similar but with a saturated cyclohexane ring.
Uniqueness
Structural Features: The combination of thiazole, pyrrolidine, and cyclohexene carboxamide is unique, providing distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c19-14(12-5-2-1-3-6-12)17-11-13-7-4-9-18(13)15-16-8-10-20-15/h1-2,8,10,12-13H,3-7,9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRHLTXUPWZADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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